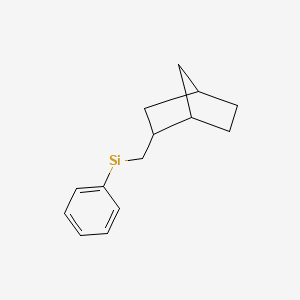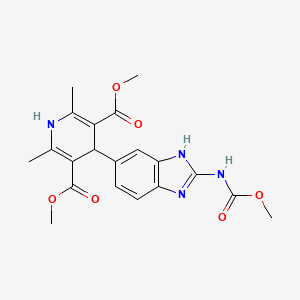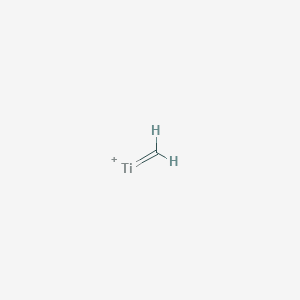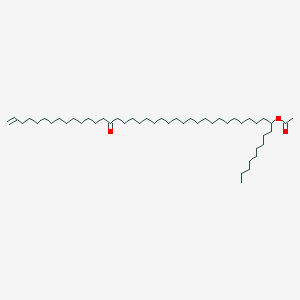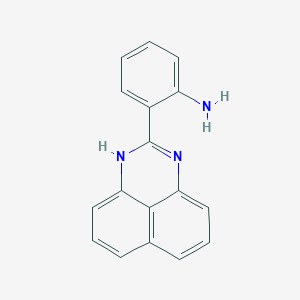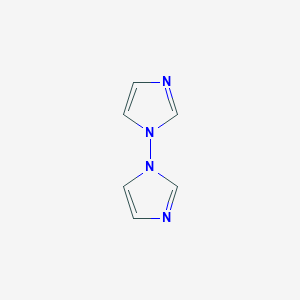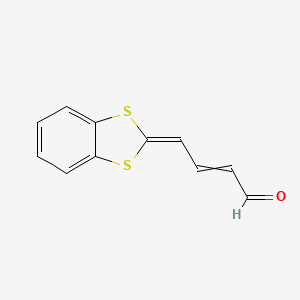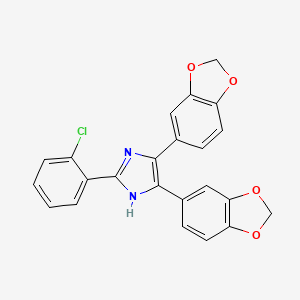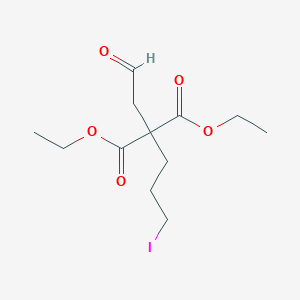
Propanedioic acid, (3-iodopropyl)(2-oxoethyl)-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanedioic acid, (3-iodopropyl)(2-oxoethyl)-, diethyl ester is a chemical compound with a complex structure that includes an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanedioic acid, (3-iodopropyl)(2-oxoethyl)-, diethyl ester typically involves the esterification of propanedioic acid derivatives with appropriate alcohols under acidic conditions. The reaction may involve the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production of this compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Propanedioic acid, (3-iodopropyl)(2-oxoethyl)-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Propanedioic acid, (3-iodopropyl)(2-oxoethyl)-, diethyl ester has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Propanedioic acid, (3-iodopropyl)(2-oxoethyl)-, diethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active carboxylic acids, which can then interact with enzymes or receptors in biological systems. The iodine atom may also play a role in the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
Propanedioic acid, diethyl ester: Lacks the iodine and oxoethyl groups, making it less reactive in certain reactions.
Propanedioic acid, (3-bromopropyl)(2-oxoethyl)-, diethyl ester: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
Uniqueness
Propanedioic acid, (3-iodopropyl)(2-oxoethyl)-, diethyl ester is unique due to the presence of both iodine and oxoethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.
Propiedades
Número CAS |
137435-63-3 |
|---|---|
Fórmula molecular |
C12H19IO5 |
Peso molecular |
370.18 g/mol |
Nombre IUPAC |
diethyl 2-(3-iodopropyl)-2-(2-oxoethyl)propanedioate |
InChI |
InChI=1S/C12H19IO5/c1-3-17-10(15)12(7-9-14,6-5-8-13)11(16)18-4-2/h9H,3-8H2,1-2H3 |
Clave InChI |
WYJIFAXSKPSEIK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CCCI)(CC=O)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


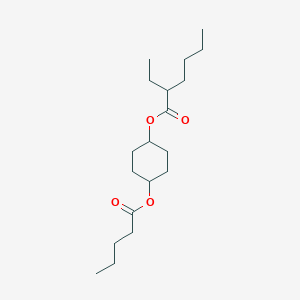
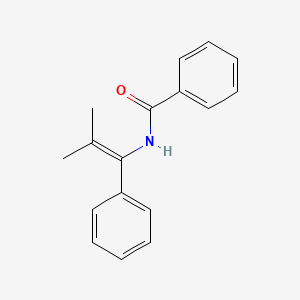
![4-({Methyl[(naphthalen-1-yl)methyl]amino}methyl)benzonitrile](/img/structure/B14288359.png)
![{[(1-Amino-2-phenylethyl)(hydroxy)phosphoryl]amino}acetic acid](/img/structure/B14288361.png)
![2-acetamido-N-[1-[[1-(tert-butylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanamide](/img/structure/B14288364.png)
